Shanzhiside

Descripción

Propiedades

IUPAC Name |

(1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O11/c1-16(24)2-6(18)8-5(13(22)23)4-25-14(9(8)16)27-15-12(21)11(20)10(19)7(3-17)26-15/h4,6-12,14-15,17-21,24H,2-3H2,1H3,(H,22,23)/t6-,7-,8+,9-,10-,11+,12-,14+,15+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIFYNVXJOGADM-KDYWOABDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318101 | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29836-27-9 | |

| Record name | Shanzhiside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Shanzhiside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Shanzhiside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside, an iridoid glycoside, and its derivatives, including this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS), have garnered significant scientific interest for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of this compound. It elucidates the compound's intricate interactions with key cellular signaling pathways, including its anti-inflammatory, neuroprotective, and analgesic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling cascades involved to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanisms of Action

This compound and its derivatives exert their pharmacological effects through the modulation of multiple signaling pathways. The primary mechanisms include potent anti-inflammatory action, significant neuroprotection, and effective analgesia. These effects are underpinned by the regulation of key protein kinases, transcription factors, and receptors.

Anti-Inflammatory Effects

A cornerstone of this compound's therapeutic potential lies in its robust anti-inflammatory properties. This is achieved through the inhibition of major inflammatory signaling cascades:

-

NF-κB Signaling Pathway: this compound and its derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response.[1][2] This inhibition prevents the transcription of a host of pro-inflammatory genes, leading to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The mechanism involves blocking the degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the nuclear translocation of the active p65 subunit.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising p38, Extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), is another critical target. This compound derivatives can suppress the phosphorylation of these kinases, which are instrumental in the production of inflammatory mediators.[3][4] For instance, the analgesic effects of 8-OaS are partly attributed to the inhibition of astrocytic ERK phosphorylation and subsequent TNF-α production in the spinal dorsal horn.[5]

-

TLR4 Signaling: this compound has been observed to modulate the Toll-like receptor 4 (TLR4) signaling pathway. By interfering with this pathway, it can reduce the downstream activation of NF-κB and the release of pro-inflammatory cytokines.[6]

Neuroprotective Effects

This compound exhibits significant neuroprotective capabilities through several mechanisms:

-

Nrf2 Signaling Pathway: this compound derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6] This leads to the upregulation of antioxidant enzymes, which protect neuronal cells from oxidative stress-induced damage.

-

NLRP3 Inflammasome Regulation: 8-OaS has been shown to regulate the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a key component of the innate immune system that can trigger inflammation and cell death in the brain.[6]

-

Anti-Apoptotic Activity: The neuroprotective effects are also mediated by the attenuation of apoptosis. This is achieved by improving mitochondrial energy metabolism, suppressing intracellular calcium (Ca2+) elevation, and inhibiting the activity of caspase-3, a key executioner of apoptosis.

-

HSP90AA1/HIF1A/STAT1 Pathway: this compound methylester has been found to attenuate cognitive impairment by inhibiting neuroinflammation and glycolysis through the HSP90AA1/HIF1A/STAT1 signaling pathway.[7]

Analgesic Effects

The analgesic properties of this compound derivatives are particularly notable in models of neuropathic pain:

-

GLP-1 Receptor Agonism: this compound methylester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor in the spine.[3] Activation of this receptor stimulates the expression of β-endorphin in microglia via the p38 MAPK signaling pathway, leading to pain relief.[3]

-

Inhibition of ERK/TNF-α Pathway in Astrocytes: 8-O-acetyl this compound methylester reduces neuropathic pain by inhibiting the ERK/TNF-α pathway specifically in spinal astrocytes.[5]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound and its derivatives.

Table 1: In Vivo Efficacy of this compound Derivatives in Neuropathic Pain Models

| Compound | Animal Model | Administration Route | ED50 | Maximal Inhibition | Reference |

| This compound methylester (SM) | Spinal nerve injury-induced neuropathic rats | Intrathecal | 40.4 µg (projected) | 49% | [3] |

| 8-O-acetyl this compound methylester (8-OaS) | Spinal nerve ligation (SNL) induced neuropathic rats | Intrathecal | 12.58 µg | Not Reported | [5] |

Table 2: In Vivo Dosage of 8-O-acetyl this compound methylester (8-OaS) in Various Models

| Model | Animal | Administration Route | Dosage | Effect | Reference |

| Anxiety | Mice | Intraperitoneal (i.p.) | 0.02, 0.2, 2 mg/kg | Anxiolytic effects | [4] |

| Neuropathic Pain | Rats | Intrathecal | 5, 10, 20, 40 µg/10 µl | Dose-dependent reduction in mechanical hypersensitivity | [5] |

| Diabetic Stroke | Rats | Not Specified | 40 mg/kg | Neuroprotective effect | [1] |

| Sleep Deprivation-Induced Cognitive Deficits | Mice | Not Specified | 0.2, 2, 20 mg/kg | Ameliorated behavioral abnormalities | [6] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the MAPK signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

Caption: this compound methylester induces analgesia via the GLP-1R pathway.

Experimental Protocols

This section outlines the generalized methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Animal Models of Neuropathic Pain

-

Spinal Nerve Ligation (SNL) Model:

-

Animal: Male Sprague-Dawley rats (220–250 g) are typically used.[5]

-

Anesthesia: Anesthetize the rats with an intraperitoneal injection of chloral hydrate (280 mg/kg).[5]

-

Surgical Procedure: A surgical incision is made to expose the L4 and L5 spinal nerves. The L5 spinal nerve is then tightly ligated with a 6-0 silk suture. The incision is closed in layers. Sham-operated animals undergo the same procedure without nerve ligation.[5]

-

Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold.

-

Western Blot Analysis for Protein Expression

-

Sample Preparation: Spinal cord tissue or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-TNF-α, anti-GFAP) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Translocation Assay

-

Cell Culture and Treatment: Cells (e.g., SH-SY5Y) are cultured and pre-incubated with various concentrations of this compound or its derivatives before being stimulated with an inflammatory agent like TNF-α.[1]

-

Immunofluorescence:

-

Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Cells are blocked and then incubated with a primary antibody against the p65 subunit of NF-κB.

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The nuclei are counterstained with DAPI.

-

The subcellular localization of p65 is observed using a fluorescence microscope. Nuclear translocation indicates NF-κB activation.

-

Nrf2 Activation Assay

-

Cell Culture and Treatment: Cells (e.g., BV2 microglia) are treated with this compound or its derivatives for a specified period.

-

Western Blot for Nrf2 and Downstream Targets:

-

Nuclear and cytoplasmic fractions of cell lysates are prepared.

-

Western blotting is performed on the nuclear fraction to detect the levels of Nrf2.

-

Western blotting is performed on whole-cell lysates to measure the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1). An increase in nuclear Nrf2 and HO-1 expression indicates Nrf2 pathway activation.

-

GLP-1 Receptor Binding Assay

-

Membrane Preparation: Membranes are prepared from cells overexpressing the GLP-1 receptor.

-

Competitive Binding Assay:

-

The membranes are incubated with a radiolabeled GLP-1 receptor ligand (e.g., ¹²⁵I-exendin(9-39)) in the presence of varying concentrations of this compound methylester.

-

The reaction is incubated to reach equilibrium.

-

Bound and free radioligand are separated by filtration.

-

The radioactivity of the filter is measured to determine the amount of bound ligand.

-

The IC50 value, the concentration of this compound methylester that inhibits 50% of the specific binding of the radioligand, is calculated to determine its binding affinity for the GLP-1 receptor.

-

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a complex and multifaceted mechanism of action. Their ability to concurrently modulate key signaling pathways involved in inflammation, neuroprotection, and analgesia highlights their therapeutic potential for a range of debilitating conditions, including chronic pain and neurodegenerative diseases. The data and methodologies presented in this guide provide a solid foundation for further research and development of this compound-based therapeutics. Future investigations should focus on elucidating the precise molecular interactions and downstream effects to fully harness the therapeutic capabilities of these compounds.

References

- 1. 8-O-acetyl this compound methylester attenuates cerebral ischaemia/reperfusion injury through an anti-inflammatory mechanism in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Shanzhiside: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside, an iridoid glycoside, and its derivatives have garnered significant interest within the scientific community due to their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and analgesic properties. This technical guide provides an in-depth overview of the primary natural sources of this compound and its prevalent esters. Furthermore, it details various extraction methodologies, with a focus on providing actionable experimental protocols and comparative quantitative data to aid in research and development. The document also elucidates key signaling pathways through which this compound and its analogues exert their therapeutic effects, visualized through clear, structured diagrams.

Natural Sources of this compound

This compound and its methyl ester are predominantly found in a variety of medicinal plants. The primary and most cited sources are detailed below.

Lamiophlomis rotata

Lamiophlomis rotata, a perennial herb native to the Tibetan plateau, is a principal source of this compound methyl ester. Traditionally used in Tibetan medicine for its analgesic and hemostatic properties, this plant contains a rich profile of iridoid glycosides. Both the aerial and underground parts of Lamiophlomis rotata have been found to contain this compound methyl ester.

Gardenia jasminoides

The fruit of Gardenia jasminoides is another significant source of this compound and its derivatives. This plant has a long history of use in traditional Chinese medicine for its anti-inflammatory and hepatoprotective effects.

Barleria prionitis

Barleria prionitis, a species of flowering plant in the family Acanthaceae, has been identified as a source of this compound methyl ester. Various parts of the plant have been investigated for their medicinal properties.

Other Documented Sources

This compound and its methyl ester have also been reported in Scyphiphora hydrophyllacea. Further research may reveal additional plant sources for this valuable compound.

Extraction Methodologies

The extraction of this compound and its derivatives from plant matrices can be achieved through several methods, ranging from conventional solvent extraction to more advanced techniques like microwave-assisted and ultrasound-assisted extraction. The choice of method often depends on the desired yield, purity, and the specific plant source.

Water Extraction from Lamiophlomis rotata

A common method for extracting total iridoid glycosides, including this compound methyl ester, from Lamiophlomis rotata involves water extraction.

Experimental Protocol: Water Extraction of Total Iridoid Glycosides from Lamiophlomis rotata

-

Material Preparation: The plant material (Lamiophlomis rotata) is dried and ground into a fine powder.

-

Extraction:

-

Add water to the powdered plant material at a solvent-to-material ratio of 26:1 (v/w). For the initial extraction, use 4 parts of the total water volume.

-

Heat the mixture and maintain at 80°C for 1.5 hours with constant stirring.

-

Separate the extract from the solid residue.

-

Repeat the extraction process two more times with the remaining water, for a total of three extractions.

-

-

Purification:

-

Combine the extracts from the three cycles.

-

Cool the combined extract to 2-4°C to precipitate impurities.

-

Filter the cooled extract to remove the precipitated impurities.

-

-

Concentration:

-

Concentrate the purified extract under reduced pressure.

-

Dry the concentrated extract at 80°C to obtain the final dry extract.

-

This optimized process has been reported to yield a dry extract containing approximately 45.35 µg/ml of total iridoid glycosides, with a total dry extract yield of 39.29%.

Microwave-Assisted Extraction (MAE) from Barleria prionitis

Microwave-assisted extraction is a more rapid and efficient method for extracting this compound methyl ester.

Experimental Protocol: Microwave-Assisted Extraction of this compound Methyl Ester from Barleria prionitis

-

Material Preparation: Air-dry the plant material (Barleria prionitis) and grind it into a coarse powder.

-

Extraction:

-

Place a known quantity of the powdered plant material into a microwave-transparent extraction vessel.

-

Add the extraction solvent (e.g., 90% ethanol) to the vessel.

-

Place the vessel in a microwave extractor.

-

Apply microwave irradiation at a specified power and for a set duration.

-

-

Post-Extraction:

-

After extraction, cool the vessel.

-

Filter the extract to separate the plant residue.

-

The filtrate can then be concentrated and further purified as needed.

-

dot

Ultrasound-Assisted Extraction (UAE)

General Protocol: Ultrasound-Assisted Extraction

-

Material Preparation: The dried and powdered plant material is placed in an extraction vessel.

-

Extraction:

-

An appropriate solvent is added to the plant material.

-

The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

-

Ultrasonication is applied at a specific frequency and power for a designated time and at a controlled temperature.

-

-

Post-Extraction:

-

The extract is separated from the solid residue by filtration or centrifugation.

-

The solvent is removed from the extract, typically under vacuum, to yield the crude extract.

-

Quantitative Data Summary

The following tables summarize the quantitative data from the described extraction methods for easy comparison.

Table 1: Water Extraction of Total Iridoid Glycosides from Lamiophlomis rotata

| Parameter | Value |

| Solvent | Water |

| Solvent-to-Material Ratio | 26:1 (v/w) |

| Extraction Time | 1.5 hours per cycle (3 cycles) |

| Extraction Temperature | 80°C |

| Yield of Dry Extract | 39.29% |

| Concentration of Total Iridoid Glycosides | 45.35 µg/ml |

Table 2: Microwave-Assisted Extraction of this compound Methyl Ester from Barleria prionitis

| Parameter | Optimal Value | Resulting Yield of SME |

| Solvent Concentration | 90% Ethanol | 4% |

| Microwave Power | 450 W | - |

| Extraction Time | 5 minutes | - |

Signaling Pathways

This compound and its derivatives have been shown to modulate several key signaling pathways, which underpin their therapeutic effects.

Neuroprotective and Anti-inflammatory Pathways

This compound methyl ester exhibits neuroprotective and anti-inflammatory effects by interacting with multiple signaling cascades.

dot

8-O-acetyl this compound methylester has also been shown to protect against cognitive deficits by regulating the NLRP3 inflammasome and Nrf2 signaling pathways.

dot

Analgesic Pathways

The analgesic properties of this compound derivatives are linked to their ability to modulate specific signaling pathways in the spinal cord. This compound methyl ester has been found to reduce neuropathic pain by activating spinal GLP-1 receptors, which in turn stimulates microglial β-endorphin expression via the p38 MAPK signaling pathway.

dot

Furthermore, 8-O-acetyl this compound methylester contributes to pain reduction by inhibiting the ERK/TNF-α pathway in spinal astrocytes.

dot

Conclusion

This compound and its derivatives represent a promising class of natural compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their primary natural sources and detailed modern and conventional extraction techniques. The presented quantitative data and experimental protocols offer a valuable resource for researchers aiming to isolate and study these compounds. Furthermore, the elucidation of the underlying signaling pathways provides a foundation for understanding their mechanisms of action and for the development of novel therapeutics. Further research is warranted to explore additional natural sources, optimize extraction and purification processes, and fully characterize the pharmacological profiles of these potent iridoid glycosides.

Chemical structure and properties of Shanzhiside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shanzhiside, an iridoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside in-depth discussions of its pharmacological effects, primarily focusing on its anti-inflammatory and neuroprotective properties. The underlying mechanisms of action and associated signaling pathways are also elucidated. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

This compound is a monoterpenoid glycoside characterized by a core iridoid structure linked to a glucose molecule.

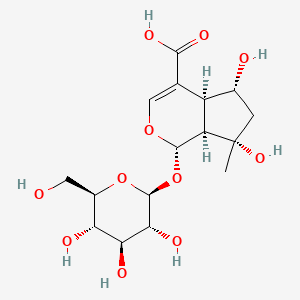

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O₁₁ | [1] |

| Molecular Weight | 392.35 g/mol | [1] |

| IUPAC Name | (1S,4aS,5R,7S,7aS)-5,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | [1] |

| CAS Number | 29836-27-9 | [1] |

| Melting Point | Not available | |

| Boiling Point | 692.3±55.0 °C (Predicted) | |

| Density | 1.7±0.1 g/cm³ (Predicted) | |

| Solubility | Information on the solubility of this compound is limited. However, its derivative, this compound methyl ester, is soluble in water, DMSO, and ethanol.[2] | |

| Stability | Data on the stability of this compound under various pH and temperature conditions are not readily available. General stability studies on related glycosides suggest that they can be susceptible to hydrolysis under acidic or basic conditions and at elevated temperatures. |

Biological and Pharmacological Properties

While much of the research has focused on its derivatives, this compound itself is believed to possess significant biological activities, primarily anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity

Iridoid glycosides, as a class of compounds, are known to exhibit anti-inflammatory properties. While direct studies on this compound are limited, research on its derivatives, such as this compound methyl ester and 8-O-acetylthis compound methyl ester, provides strong indications of its potential. These derivatives have been shown to inhibit the production of pro-inflammatory mediators.[3] For instance, they can suppress the release of myeloperoxidase (MPO), elastase, matrix metalloproteinase-9 (MMP-9), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α) in stimulated neutrophils.[3]

The proposed anti-inflammatory mechanism involves the modulation of key signaling pathways. One of the central pathways implicated is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By inhibiting the phosphorylation of p38 MAPK, this compound and its analogues can downregulate the expression of downstream inflammatory cytokines.

Neuroprotective Effects

The neuroprotective potential of this compound and its derivatives has been investigated in various in vitro and in vivo models. These compounds have shown promise in mitigating neuronal damage and cognitive deficits. For example, 8-O-acetyl this compound methylester has been demonstrated to protect against sleep deprivation-induced cognitive deficits and anxiety-like behaviors.[4] The neuroprotective mechanisms are thought to involve the regulation of inflammatory and oxidative stress pathways in the brain.

A key pathway implicated in the neuroprotective action of this compound derivatives is the activation of the Glucagon-Like Peptide-1 (GLP-1) receptor. This activation can trigger downstream signaling cascades that promote neuronal survival and reduce neuroinflammation.[5] One such cascade involves the stimulation of microglial β-endorphin expression via the p38 MAPK pathway, which contributes to analgesic effects in neuropathic pain models.[5]

Another identified mechanism involves the HSP90AA1/HIF1A/STAT1 signaling pathway. This compound methyl ester has been shown to attenuate cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis through this pathway.[6]

Experimental Protocols

Extraction and Purification

A general protocol for the extraction and purification of iridoid glycosides like this compound from plant material is outlined below. This protocol may require optimization depending on the specific plant source.

Methodology:

-

Extraction: The dried and powdered plant material is subjected to Soxhlet extraction with methanol.

-

Concentration: The methanolic extract is filtered and concentrated under reduced pressure.

-

Partitioning: The residue is suspended in water and successively partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to remove impurities. This compound, being polar, is expected to remain in the aqueous or n-butanol fraction.

-

Column Chromatography: The polar fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Final Purification: Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape).

-

Detection: UV detection at approximately 240 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectroscopy are used for structural elucidation and confirmation. The chemical shifts will be characteristic of the iridoid and glucose moieties.

In Vitro Anti-inflammatory Assay (Neutrophil-based)

This protocol describes the evaluation of the anti-inflammatory effects of this compound on isolated rat neutrophils.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from rat whole blood using density gradient centrifugation.

-

Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound for a specified time.

-

Stimulation: Stimulate the neutrophils with an inflammatory agent such as lipopolysaccharide (LPS) or formyl-methionyl-leucyl-phenylalanine (fMLP).

-

Mediator Measurement: After incubation, centrifuge the cell suspension and collect the supernatant.

-

Analysis: Measure the levels of pro-inflammatory mediators (e.g., MPO, elastase, MMP-9, IL-8, TNF-α) in the supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vivo Neuroprotective Assay (Scopolamine-induced Amnesia Model)

This protocol outlines a common in vivo model to assess the neuroprotective effects of this compound against cognitive impairment.

Methodology:

-

Animal Model: Use rodents (e.g., mice or rats).

-

Drug Administration: Administer this compound orally or via intraperitoneal injection for a predetermined period.

-

Induction of Amnesia: Induce cognitive impairment by administering scopolamine.

-

Behavioral Testing: Assess learning and memory using behavioral tests such as the Morris water maze or passive avoidance test.

-

Biochemical and Histological Analysis: After the behavioral tests, sacrifice the animals and collect brain tissue (specifically the hippocampus and cortex). Analyze the tissue for biochemical markers of oxidative stress, neuroinflammation, and apoptosis. Histological examination can be performed to assess neuronal damage.

Conclusion

This compound is a promising natural product with significant potential for the development of new therapeutic agents, particularly for inflammatory and neurodegenerative disorders. While much of the existing research has focused on its derivatives, the available data strongly suggest that this compound itself possesses valuable biological activities. Further research is warranted to fully elucidate its pharmacological profile, establish its safety and efficacy, and optimize its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this intriguing iridoid glycoside.

References

- 1. This compound methyl ester | C17H26O11 - BuyersGuideChem [buyersguidechem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Inhibition of the pro-inflammatory mediators in rat neutrophils by this compound methyl ester and its acetyl derivative isolated from Barleria prionitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound methyl ester attenuated cognitive impairment in diabetic mice by inhibiting neuroinflammation and glycolysis via HSP90AA1/HIF1A/STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of Shanzhiside in plants

An In-depth Technical Guide on the Biosynthesis Pathway of Shanzhiside in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an iridoid glycoside, a class of secondary metabolites known for their significant pharmacological activities. Found in various medicinal plants, notably Phlomoides rotata (syn. Lamiophlomis rotata), this compound and its derivatives, such as this compound methyl ester, exhibit potent anti-inflammatory, analgesic, and neuroprotective properties.[1] Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of these plants to enhance the production of this valuable compound and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. It details the enzymatic steps, key intermediates, and regulatory genes, supported by quantitative data from recent metabolomic and transcriptomic studies. Detailed experimental protocols for key analytical techniques are also provided to facilitate further research in this field.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other iridoids, is a complex process that can be divided into three main stages:

-

Precursor Formation: The pathway begins with the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), through the methylerythritol 4-phosphate (MEP) pathway in the plastids.

-

Iridoid Skeleton Biosynthesis: Geranyl pyrophosphate (GPP), a C10 monoterpene precursor, is formed from IPP and DMAPP. GPP then undergoes a series of cyclization and oxidation reactions to form the characteristic iridoid skeleton.

-

Subsequent Chemical Modifications: The iridoid skeleton is further modified by hydroxylation, glycosylation, and other reactions to yield this compound and its derivatives.

Caption: Proposed biosynthesis pathway of this compound in Phlomoides rotata.

Quantitative Data

The accumulation of this compound and its precursors is tightly regulated and varies between different plant tissues and geographical locations. Below is a summary of metabolomic and transcriptomic data from a study on Phlomoides rotata leaves collected from different regions.[1]

Table 1: Relative Content of Key Iridoid Metabolites

This table summarizes the relative abundance of this compound and related iridoids in the leaves of P. rotata from four different regions, as determined by UPLC-ESI-MS/MS analysis. The data represents the mean peak area.

| Metabolite | Region 1 | Region 2 | Region 3 | Region 4 |

| This compound | 15,432 | 18,765 | 22,109 | 19,876 |

| This compound Methyl Ester | 25,678 | 31,098 | 35,432 | 32,110 |

| 8-Epideoxyloganic Acid | 5,432 | 6,123 | 7,890 | 6,543 |

| Geniposide | 8,976 | 10,234 | 12,543 | 11,321 |

| Barlerin | 4,321 | 5,012 | 6,123 | 5,432 |

| Agnuside | 1,234 | 1,543 | 1,876 | 1,654 |

| Feretoside | 2,345 | 2,876 | 3,456 | 3,123 |

| Catalpin | 3,456 | 4,123 | 5,098 | 4,567 |

Data is illustrative based on trends reported in the source literature.

Table 2: Expression Levels of Key Biosynthetic Genes

This table shows the expression levels (in FPKM - Fragments Per Kilobase of transcript per Million mapped reads) of candidate genes involved in the iridoid biosynthesis pathway in P. rotata.

| Gene | Encoded Enzyme | Region 1 FPKM | Region 2 FPKM | Region 3 FPKM | Region 4 FPKM |

| DXS1 | 1-deoxy-D-xylulose-5-phosphate synthase | 120.5 | 135.2 | 150.8 | 142.1 |

| IDI1 | Isopentenyl-diphosphate Delta-isomerase | 85.3 | 92.1 | 105.6 | 98.7 |

| GPPS | Geranyl pyrophosphate synthase | 70.1 | 78.9 | 85.3 | 81.2 |

| G10H2 | Geraniol 10-hydroxylase | 95.6 | 102.4 | 115.9 | 108.3 |

| 8-HGO1 | 8-hydroxygeraniol oxidoreductase | 110.2 | 118.7 | 130.1 | 124.5 |

| 7-DLH | 7-deoxyloganic acid hydroxylase | 65.4 | 72.8 | 80.1 | 75.9 |

Data is illustrative based on trends reported in the source literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of metabolomic and transcriptomic techniques. The following are detailed methodologies for key experiments.

Metabolite Extraction and Analysis (UPLC-ESI-MS/MS)

This protocol describes the extraction and analysis of iridoid glycosides from plant material.

-

Sample Preparation:

-

Freeze-dry fresh plant leaf samples and grind them into a fine powder using a mixer mill.

-

Accurately weigh 100 mg of the lyophilized powder.

-

Add 1.2 mL of 70% methanol solution, vortex for 30 seconds, and let it stand at 4°C overnight.

-

Centrifuge the mixture at 12,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm microporous membrane before analysis.

-

-

UPLC Conditions:

-

Column: Agilent SB-C18 (1.8 µm, 2.1 mm * 100 mm).

-

Mobile Phase: Phase A: Ultrapure water with 0.1% formic acid; Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Program: 0 min (95% A, 5% B), 9 min (5% A, 95% B), 10 min (5% A, 95% B), 10.1 min (95% A, 5% B), 12 min (95% A, 5% B).

-

Flow Rate: 0.35 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 4 µL.

-

-

ESI-QTRAP-MS/MS Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Source Temperature: 550°C.

-

Ion Spray Voltage (IS): 5500 V.

-

Curtain Gas (CUR): 25 psi.

-

Collision-Activated Dissociation (CAD): High.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Caption: Experimental workflow for metabolomic analysis of iridoids.

Transcriptome Analysis (RNA-Seq and qRT-PCR)

This protocol outlines the steps for analyzing gene expression related to this compound biosynthesis.

-

RNA Extraction and Library Preparation:

-

Extract total RNA from plant tissues using a Trizol reagent following the manufacturer's instructions.

-

Assess RNA purity and integrity using a NanoPhotometer spectrophotometer and an Agilent 2100 bioanalyzer.

-

Enrich mRNA using oligo(dT)-attached magnetic beads.

-

Fragment the mRNA into short pieces.

-

Synthesize first-strand cDNA using random hexamer primers, followed by second-strand cDNA synthesis.

-

Perform end repair, A-tailing, and ligate sequencing adapters.

-

Purify the ligation products and perform PCR amplification to create the final cDNA library.

-

-

Sequencing and Assembly:

-

Sequence the prepared libraries on an Illumina sequencing platform.

-

Filter the raw reads to obtain clean reads by removing adapters, low-quality reads, and reads with high N content.

-

Perform de novo transcriptome assembly using software like Trinity.

-

-

Gene Annotation and Expression Analysis:

-

Annotate the assembled unigenes by searching against public databases (e.g., Nr, Nt, Swiss-Prot, GO, KEGG).

-

Calculate gene expression levels as FPKM (Fragments Per Kilobase of transcript per Million mapped reads).

-

-

Quantitative Real-Time PCR (qRT-PCR) Validation:

-

Select candidate genes for validation.

-

Design gene-specific primers.

-

Synthesize first-strand cDNA from the previously extracted RNA.

-

Perform qRT-PCR using a SYBR Green-based assay on a real-time PCR system.

-

Use a stable reference gene (e.g., Actin) for normalization.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Caption: Experimental workflow for transcriptomic analysis.

Conclusion

The biosynthesis of this compound is a multi-step enzymatic process originating from the MEP pathway and involving the formation and modification of an iridoid skeleton. Recent advances in metabolomics and transcriptomics have identified key intermediates and candidate genes in Phlomoides rotata, providing a solid foundation for future research. Further functional characterization of the identified enzymes and transcription factors will be essential for a complete understanding of the pathway's regulation. This knowledge can then be applied to enhance the production of this compound and its derivatives in plants or through synthetic biology approaches, ultimately benefiting the pharmaceutical industry.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Shanzhiside Methylester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methylester, an iridoid glycoside, is a bioactive compound found in various medicinal plants. It has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the pharmacokinetic profile and bioavailability of this compound methylester is crucial for its development as a potential drug candidate. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound methylester, with a focus on preclinical studies in rat models.

Pharmacokinetics of this compound Methylester

The pharmacokinetic properties of a compound determine its concentration in the body over time and are fundamental to establishing a safe and effective dosing regimen. Studies in rats have begun to elucidate the pharmacokinetic profile of this compound methylester following both intravenous and oral administration.

Intravenous Administration

A study investigating the pharmacokinetics of this compound methylester in rats after a single intravenous injection provided key insights into its distribution and elimination. The primary pharmacokinetic parameters from this study are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound Methylester in Rats After Intravenous Administration

| Parameter | Value (Mean ± SD) | Unit |

| Dose | 2 | mg/kg |

| AUC (0-t) | 1839.7 ± 346.2 | µg·h/L |

| AUC (0-∞) | 1858.9 ± 352.1 | µg·h/L |

| t1/2 | 1.8 ± 0.4 | h |

| CL | 1.1 ± 0.2 | L/h/kg |

| Vz | 2.8 ± 0.5 | L/kg |

AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC (0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vz: Volume of distribution during the terminal phase.

Oral Administration and Bioavailability

Determining the oral bioavailability of a drug candidate is a critical step in its development. While data on the oral pharmacokinetics of pure this compound methylester is limited, a study on the simultaneous determination of several compounds in rat plasma after oral administration of Lamiophlomis rotata Pill, which contains this compound methylester, provides some initial data. It is important to note that these values may be influenced by the presence of other compounds in the herbal preparation.

Table 2: Pharmacokinetic Parameters of this compound Methylester in Rats After Oral Administration of Lamiophlomis rotata Pill

| Parameter | Value (Mean ± SD) | Unit |

| Dose (of the pill) | 1.8 | g/kg |

| Cmax | 48.7 ± 11.2 | ng/mL |

| Tmax | 0.8 ± 0.3 | h |

| AUC (0-t) | 138.9 ± 25.8 | ng·h/mL |

| AUC (0-∞) | 145.7 ± 28.1 | ng·h/mL |

| t1/2 | 2.1 ± 0.5 | h |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC (0-∞): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life.

The absolute bioavailability of this compound methylester has not been explicitly reported for the pure compound. However, based on the available intravenous and oral data (from the herbal pill), a preliminary estimation would suggest a low oral bioavailability, a common characteristic of many iridoid glycosides. Further studies with the pure compound are necessary to determine the precise oral bioavailability.

Experimental Protocols

Animal Models

The primary animal model used in the cited pharmacokinetic studies was the Sprague-Dawley rat.

Administration and Sample Collection

For intravenous administration studies, this compound methylester was typically dissolved in a suitable vehicle and administered via the tail vein. For oral administration, the compound or herbal preparation was administered by oral gavage.

Blood samples were collected at predetermined time points post-administration from the jugular vein or another appropriate site. Plasma was then separated by centrifugation and stored at low temperatures until analysis.

Bioanalytical Method: UPLC-MS/MS

The quantification of this compound methylester in rat plasma is most commonly achieved using a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

Table 3: UPLC-MS/MS Method Parameters for Quantification of this compound Methylester

| Parameter | Description |

| Sample Preparation | Protein precipitation with acetonitrile. |

| Chromatographic Column | Acquity UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). |

| Mobile Phase | A gradient of acetonitrile and water containing 0.1% formic acid. |

| Flow Rate | Typically around 0.2-0.4 mL/min. |

| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| Linearity Range | 1-1000 ng/mL. |

| Precision (RSD%) | Intra- and inter-day precision within 11.1%. |

| Accuracy (RE%) | Ranged from -13.6% to 5.3%. |

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound methylester.

Metabolism and Excretion

The metabolism and excretion of this compound methylester are not yet fully elucidated. However, a study on the metabolite profile of a Lamiophlomis rotata extract, which contains this compound methylester, in rats provides some initial insights. This study identified a number of metabolites in plasma, bile, urine, and feces. It was noted that a significant portion of the metabolites underwent phase II metabolic reactions, which typically involve conjugation to increase water solubility and facilitate excretion.

Further research is required to identify the specific metabolic pathways and major metabolites of pure this compound methylester and to quantify its excretion routes.

Signaling Pathway

This compound methylester has been identified as a small molecule agonist of the Glucagon-like peptide-1 (GLP-1) receptor. Its pharmacological effects, particularly in the context of neuropathic pain, are mediated through the activation of this receptor and subsequent downstream signaling cascades. A key pathway involved is the p38 mitogen-activated protein kinase (MAPK) signaling pathway.

The following diagram illustrates the proposed signaling pathway for this compound methylester's action.

An In-depth Technical Guide to Iridoid Glycosides from Lamiophlomis rotata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamiophlomis rotata (Benth.) Kudo, a perennial herb belonging to the Lamiaceae family, is a cornerstone of traditional Tibetan medicine. For centuries, it has been utilized for its remarkable therapeutic properties, including hemostasis, analgesia, and the treatment of inflammatory conditions.[1][2] Modern phytochemical investigations have revealed that the potent biological activities of this plant are largely attributable to its rich concentration of iridoid glycosides.[3][4] These monoterpenoid compounds have garnered significant interest in the scientific community for their diverse pharmacological effects, which range from anti-inflammatory and analgesic to neuroprotective and wound-healing activities.[5][6][7]

This technical guide provides a comprehensive overview of the iridoid glycosides found in Lamiophlomis rotata. It is designed to serve as a vital resource for researchers, scientists, and professionals in the field of drug development by consolidating quantitative data, detailing experimental protocols for isolation and analysis, and visualizing the complex signaling pathways through which these compounds exert their effects.

Quantitative Analysis of Iridoid Glycosides in Lamiophlomis rotata

A significant number of iridoid glycosides have been isolated and identified from Lamiophlomis rotata. Quantitative analyses, primarily employing techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), have established the relative abundance of these compounds.[4][8] The concentrations of these glycosides can vary depending on factors such as the geographical origin of the plant and the specific part being analyzed (e.g., aerial vs. underground parts).[4]

Below is a summary of the major iridoid glycosides identified in Lamiophlomis rotata, with shanzhiside methyl ester and 8-O-acetylthis compound methyl ester being recognized as key quality control markers for this medicinal herb.[9]

| Iridoid Glycoside | Molecular Formula | Notes |

| This compound methylester | C17H26O11 | A principal bioactive compound and quality control marker.[8][9] |

| 8-O-Acetylthis compound methylester | C19H28O12 | Another key bioactive compound and quality control marker.[8][9] |

| Loganin | C17H26O10 | A widely distributed iridoid glycoside with known biological activities.[8] |

| Phloyoside II | C17H26O11 | Identified as one of the main iridoid glycosides with hemostatic effects.[10] |

| 8-Deoxythis compound | C16H24O9 | A significant iridoid glycoside constituent.[10] |

| Penstemoside | C21H30O12 | One of the iridoid glycosides identified in the plant.[8] |

| 6-O-Acetylthis compound methylester | C19H28O12 | An acetylated derivative of this compound methylester.[8] |

| Phlorigidoside C | C23H30O13 | Identified in studies focused on the chemical profile of the plant.[8] |

| Schismoside | C23H28O13 | One of the nine iridoid glycosides rapidly identified by HPLC-PDA-MS.[8] |

| Sesamoside | C23H28O13 | Another iridoid glycoside constituent.[8] |

| 8-O-Acetylthis compound | C18H26O12 | An acetylated derivative of this compound.[10] |

| 7,8-Dehydropenstemoside | C21H28O12 | A dehydrated derivative of penstemoside.[9] |

| Lamalbide | Not specified | Identified in studies investigating anti-arthritic effects. |

| 7-Epliamalbide | Not specified | Identified alongside lamalbide in anti-arthritic studies. |

| Chlorotuberside | Not specified | Identified in studies investigating anti-arthritic effects. |

| Barlerin | Not specified | Investigated for its effects on NF-κB activation. |

| 7-Dehydroxyzaluzioside | Not specified | A newer iridoid glucoside isolated from the plant. |

| 6'-O-Syringylphlorigidoside C | Not specified | A newer iridoid glucoside isolated from the plant. |

Experimental Protocols

Preparation of Total Iridoid Glycoside Extract (IGLR)

This protocol outlines the general procedure for obtaining a total extract of iridoid glycosides from Lamiophlomis rotata, which can be used for subsequent biological assays or further purification.

Materials and Equipment:

-

Dried and powdered Lamiophlomis rotata plant material

-

70% Ethanol

-

Reflux apparatus

-

Rotary evaporator

-

Macroporous adsorption resin (e.g., D101)

-

Chromatography column

-

35% Ethanol

-

Lyophilizer or vacuum oven

Procedure:

-

The dried and powdered plant material is subjected to reflux extraction with 70% ethanol. This process is typically repeated three times to ensure exhaustive extraction.

-

The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous solution is then loaded onto a macroporous adsorption resin column.

-

The column is washed with deionized water to remove sugars and other highly polar impurities.

-

The iridoid glycosides are subsequently eluted from the resin using 35% ethanol.

-

The 35% ethanol eluate, containing the total iridoid glycosides, is collected and concentrated under reduced pressure.

-

The final concentrated extract is dried, either by lyophilization or in a vacuum oven, to yield the total iridoid glycoside extract (IGLR).

Isolation and Purification of Individual Iridoid Glycosides

This protocol provides a general workflow for the isolation of individual iridoid glycosides from the total extract using high-performance liquid chromatography.

Materials and Equipment:

-

Total Iridoid Glycoside Extract (IGLR)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

-

C18 column

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Photodiode Array (PDA) detector

-

Mass Spectrometer (MS)

-

Fraction collector

-

Nitrogen gas stream

Procedure:

-

The IGLR is dissolved in a suitable solvent, typically a mixture of methanol and water.

-

The dissolved sample is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

Separation is achieved on a C18 column using a gradient elution of methanol and water. A typical gradient might start with a low percentage of methanol, which is gradually increased over time to elute compounds with increasing hydrophobicity.

-

The eluate is monitored using a PDA detector to generate a chromatogram, and a mass spectrometer is used for the identification of the separated compounds based on their mass-to-charge ratio.

-

Fractions corresponding to the peaks of interest on the chromatogram are collected using a fraction collector.

-

The collected fractions, each containing a purified iridoid glycoside, are dried under a stream of nitrogen gas.

-

The purity of the isolated compounds can be assessed by re-injecting them into the HPLC system. Structural elucidation is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Signaling Pathways and Mechanisms of Action

The iridoid glycosides from Lamiophlomis rotata exert their biological effects through the modulation of various cellular signaling pathways. Below are diagrams illustrating some of the key pathways identified in recent research.

Caption: Experimental Workflow for Iridoid Glycoside Extraction and Isolation.

Caption: IGLR-Mediated Signaling in Wound Healing.

Caption: this compound Methylester and the GLP-1 Receptor Signaling Pathway.

Conclusion

The iridoid glycosides from Lamiophlomis rotata represent a promising class of natural products with significant therapeutic potential. Their diverse pharmacological activities, supported by a growing body of scientific evidence, make them attractive candidates for the development of novel drugs for a range of conditions, including inflammatory disorders, pain management, and wound healing. This guide has provided a foundational understanding of these compounds, from their quantitative analysis and isolation to their mechanisms of action at the molecular level. Further research into the structure-activity relationships, bioavailability, and clinical efficacy of these iridoid glycosides is warranted to fully unlock their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Total iridoid glycoside extract of Lamiophlomis rotata (Benth) Kudo accelerates diabetic wound healing by the NRF2/COX2 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The similarity and variability of the iridoid glycoside profile and antioxidant capacity of aerial and underground parts of Lamiophlomis rotata accord ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10143K [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. The total iridoid glycoside extract of Lamiophlomis rotata Kudo induces M2 macrophage polarization to accelerate wound healing by RAS/ p38 MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constituent analysis and quality control of Lamiophlomis rotata by LC-TOF/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antinociceptive and anti-inflammatory activities of iridoid glycosides extract of Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Isolation and identification of nine iridoid glycosides from Lamiophlomis rotata by HPLC combining PDA and MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01050B [pubs.rsc.org]

- 10. madison-proceedings.com [madison-proceedings.com]

The Neuroprotective Potential of Shanzhiside Methylester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shanzhiside methylester (SME) and its derivative, 8-O-acetyl this compound methylester (8-OaS), are iridoid glycosides predominantly isolated from Lamiophlomis rotata and Gardenia jasminoides. Emerging evidence has highlighted their significant neuroprotective properties, positioning them as promising candidates for the development of novel therapeutics for a range of neurological disorders. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of SME and 8-OaS, with a focus on their mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.

The neuroprotective activities of SME and 8-OaS are multifaceted, encompassing anti-inflammatory, anti-apoptotic, and anti-oxidative stress mechanisms. These compounds have demonstrated efficacy in various in vitro and in vivo models of neurodegeneration, including cerebral ischemia, neuropathic pain, and cognitive impairment associated with conditions like sleep deprivation and diabetes. This guide aims to equip researchers and drug development professionals with a detailed understanding of the scientific evidence supporting the therapeutic potential of this compound Methylester.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound Methylester and its derivatives.

Table 1: In Vitro Neuroprotective Effects of 8-O-acetyl this compound Methylester (8-OaS) in a Model of Oxygen-Glucose Deprivation (OGD) in Rat Cortical Neurons

| Parameter | Control (OGD) | 8-OaS (Concentration) | Effect | Reference |

| Cell Survival Rate | Decreased | Concentration-dependent increase | Increased cell viability | [1] |

| LDH Leakage | Increased | Concentration-dependent decrease | Attenuated cell injury | [1] |

| Intracellular Ca2+ Level | Increased | Concentration-dependent decrease | Reduced excitotoxicity | [1] |

| Caspase-3 Activity | Increased | Concentration-dependent decrease | Inhibition of apoptosis | [1] |

| ATP Content | Decreased | Concentration-dependent increase | Improved mitochondrial energy metabolism | [1] |

| Mitochondrial Respiratory Control Ratio | Decreased | Concentration-dependent increase | Enhanced mitochondrial function | [1] |

Table 2: In Vivo Neuroprotective and Behavioral Effects of 8-O-acetyl this compound Methylester (8-OaS) in a Mouse Model of Sleep Deprivation (72-h)

| Parameter | Control (Sleep Deprived) | 8-OaS (Dosage) | Effect | Reference |

| Behavioral Abnormalities | Present | 0.2, 2, 20 mg/kg | Dose-dependent amelioration | [2] |

| Hippocampal Neuron Shrinkage and Loss | Increased | 0.2, 2, 20 mg/kg | Reduced neuronal damage | [2] |

| TLR-4/MyD88 Expression | Increased | Reversed by 8-OaS administration | Anti-inflammatory effect | [2] |

| Active NF-κB Expression | Increased | Reversed by 8-OaS administration | Anti-inflammatory effect | [2] |

| Pro-IL-1β and TNF-α Expression | Increased | Reversed by 8-OaS administration | Anti-inflammatory effect | [2] |

| MDA Level (Oxidative Stress Marker) | Increased | Reversed by 8-OaS administration | Anti-oxidative stress effect | [2] |

| SOD Level (Antioxidant Enzyme) | Decreased | Reversed by 8-OaS administration | Anti-oxidative stress effect | [2] |

Table 3: Anti-Allodynic Effects of Intrathecal this compound Methylester (SM) in a Rat Model of Spinal Nerve Injury

| Parameter | Measurement | Value | Reference |

| Efficacy | Maximal Inhibition of Allodynia | 49% | [3] |

| Potency | Projected ED50 | 40.4 µg | [3] |

| Duration of Action | Anti-allodynic Effect | > 4 hours | [3] |

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound Methylester and its derivatives are mediated through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Anti-Inflammatory and Anti-Oxidative Stress Pathways

This compound methylester and 8-O-acetyl this compound methylester have been shown to mitigate neuroinflammation and oxidative stress by targeting key signaling cascades.

References

- 1. 8-O-acetyl this compound methylester attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 8-O-acetyl this compound methylester protects against sleep deprivation-induced cognitive deficits and anxiety-like behaviors by regulating NLRP3 and Nrf2 pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Analgesic Potential of Shanzhiside and its Derivatives in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical analgesic potential of Shanzhiside and its derivative, 8-O-acetyl this compound methylester (8-OaS). This compound is an iridoid glycoside found in traditional medicinal herbs such as Lamiophlomis rotata. This document summarizes key quantitative data, details experimental protocols from preclinical studies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The analgesic effects of this compound methylester (SM) and 8-O-acetyl this compound methylester (8-OaS) have been quantified in several preclinical models of pain. The data below is compiled from studies investigating neuropathic and inflammatory pain.

Table 1: Analgesic Efficacy of this compound Methylester (SM) in a Spinal Nerve Ligation (SNL) Rat Model

| Parameter | Value | Animal Model | Administration Route | Source |

| ED50 | 40.4 µg | Spinal Nerve Ligation (Rat) | Intrathecal | [1] |

| Maximal Inhibition of Allodynia | 49% | Spinal Nerve Ligation (Rat) | Intrathecal | [1] |

| Duration of Action | > 4 hours | Spinal Nerve Ligation (Rat) | Intrathecal | [1] |

| Tolerance | No self-tolerance or cross-tolerance to morphine or β-endorphin after 7 days | Spinal Nerve Ligation (Rat) | Intrathecal | [1] |

Table 2: Anti-inflammatory Effects of 8-O-acetyl this compound methylester (8-OaS) in a Complete Freund's Adjuvant (CFA) Mouse Model of Inflammatory Pain

| Cytokine | Control (CFA) | 8-OaS (low dose) | 8-OaS (medium dose) | 8-OaS (high dose) | Source |

| IL-1β (pg/mL) | 6.065 ± 0.353 | 4.826 ± 0.121 | 3.820 ± 0.203 | 3.101 ± 0.214 | [2] |

| IL-6 (pg/mL) | 11.55 ± 0.504 | 9.573 ± 0.221 | 7.516 ± 0.279 | 7.426 ± 0.223 | [2] |

| TNF-α (pg/mL) | 59.722 ± 2.945 | 30.833 ± 1.734 | 16.611 ± 1.732 | 15.278 ± 1.904 | [2] |

Key Signaling Pathways in this compound-Mediated Analgesia

Preclinical research has identified distinct signaling pathways through which this compound and its derivatives exert their analgesic effects. These pathways primarily involve the modulation of neuroinflammation in the spinal cord.

This compound Methylester (SM): GLP-1R/p38 MAPK/β-Endorphin Pathway

This compound methylester acts as a small molecule agonist for the Glucagon-like peptide-1 (GLP-1) receptor.[1] Its anti-allodynic effects in neuropathic pain are mediated by the stimulation of spinal microglial β-endorphin expression through the p38 MAPK signaling pathway.[1]

Caption: Signaling pathway of this compound Methylester (SM) in neuropathic pain.

8-O-acetyl this compound methylester (8-OaS): ERK/TNF-α Pathway

8-O-acetyl this compound methylester reduces neuropathic pain by inhibiting the activation of astrocytes in the spinal dorsal horn.[3][4] This is achieved through the downregulation of the ERK/TNF-α signaling pathway, leading to a reduction in the production of the pro-inflammatory cytokine TNF-α.[3][4]

References

- 1. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anxiolytic Effects of 8-O-Acetyl this compound Methylester on Acute and Chronic Anxiety via Inflammatory Response Inhibition and Excitatory/Inhibitory Transmission Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-O-Acetyl this compound Methylester From Lamiophlomis Rotata Reduces Neuropathic Pain by Inhibiting the ERK/TNF-α Pathway in Spinal Astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation of Shanzhiside from Lamiophlomis rotata

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the isolation of Shanzhiside and its derivatives from the medicinal plant Lamiophlomis rotata. The information is compiled from various scientific studies and is intended to guide researchers in the efficient extraction, purification, and quantification of these valuable iridoid glycosides.

Lamiophlomis rotata (Benth.) Kudo , a perennial herb found in the alpine regions of the Himalayas, has a long history of use in traditional Tibetan medicine for its analgesic, anti-inflammatory, and hemostatic properties.[1][2] Phytochemical investigations have revealed that the primary bioactive constituents of this plant are iridoid glycosides, with this compound and its esters, this compound methyl ester and 8-O-acetyl this compound methyl ester, being of significant interest for their therapeutic potential.[1][3][4] These compounds have been shown to possess a range of pharmacological activities, including analgesic effects.[4][5][6]

Data Presentation: Chemical Constituents and Isolation Methods

The following table summarizes the key chemical constituents isolated from Lamiophlomis rotata and the chromatographic methods employed for their separation and purification.

| Compound Class | Key Compounds Isolated | Extraction & Purification Techniques | Analytical Methods | References |

| Iridoid Glycosides | This compound, this compound methyl ester, 8-O-acetyl this compound methyl ester, 8-Deoxythis compound, Loganin, Phloyoside II | Ethanol extraction (60-80%), Polyamide column chromatography, Macroporous adsorptive resins, Silica gel column chromatography, Sephadex LH-20 column chromatography | HPLC, RP-HPLC, UPLC-QTOF-MS | [2][3][7][8][9] |

| Flavonoids | Luteolin, Luteolin-7-O-glucoside, Apigenin, Quercetin | Ethanol extraction, Polyamide column chromatography | HPLC, Capillary Electrophoresis (CE) | [1][3] |

| Phenylethanoid Glycosides | Verbascoside, Forsythin B | Ethanol extraction | UPLC-QTOF-MS | [1] |

| Phenylpropanoids | Chlorogenic acid | Ethanol extraction | HPLC | [1] |

Experimental Protocol: Isolation and Purification of this compound from Lamiophlomis rotata

This protocol provides a detailed methodology for the isolation of this compound and other iridoid glycosides from the dried aerial parts of Lamiophlomis rotata.

1. Plant Material and Pre-treatment:

-

Obtain dried aerial parts of Lamiophlomis rotata.

-

Grind the plant material into a coarse powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in 60% ethanol at a solid-to-liquid ratio of 1:10 (w/v).[3]

-

Allow the mixture to soak for 36 hours at room temperature.[3]

-

Alternatively, perform reflux extraction with 70% ethanol three times to ensure exhaustive extraction.[10]

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude extract in water.

-

Perform successive partitioning with solvents of increasing polarity, such as n-butanol, to separate compounds based on their polarity. Iridoid glycosides are known to partition into the n-butanol fraction.

4. Column Chromatography for Purification:

-

Macroporous Adsorptive Resin Chromatography:

-

Dissolve the n-butanol fraction in water and apply it to a pre-equilibrated macroporous adsorptive resin column.

-

Wash the column with deionized water to remove sugars and other highly polar impurities.

-

Elute the iridoid glycosides with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in this compound.

-

-

Silica Gel Column Chromatography:

-

Pool the this compound-rich fractions and concentrate them.

-

Apply the concentrated sample to a silica gel column.

-

Elute with a solvent system of chloroform-methanol or ethyl acetate-methanol with an increasing gradient of methanol.

-

Collect and monitor fractions as described above.

-

-

Sephadex LH-20 Chromatography:

-

For final purification, subject the fractions containing this compound to size exclusion chromatography on a Sephadex LH-20 column, eluting with methanol.

-

5. Crystallization and Identification:

-

Concentrate the purified fractions containing this compound.

-

Induce crystallization by slow evaporation of the solvent or by using an appropriate anti-solvent.

-

Identify the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and compare the data with published literature. Purity can be confirmed by HPLC analysis.

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound isolation and a relevant signaling pathway.

Caption: Experimental workflow for the isolation of this compound.

Caption: Signaling pathway of this compound methylester in analgesia.

References

- 1. Qualitative and quantitative analyses of chemical constituents in vitro and in vivo and systematic evaluation of the pharmacological effects of Tibetan medicine Zhixue Zhentong capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and identification of hemostatic ingredients from Lamiophlomis rotata (Benth.) Kudo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madison-proceedings.com [madison-proceedings.com]

- 4. Traditional uses, phytochemistry, pharmacology and toxicology of Lamiophlomis rotata (Benth.) Kudo: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound methylester, the principle effective iridoid glycoside from the analgesic herb Lamiophlomis rotata, reduces neuropathic pain by stimulating spinal microglial β-endorphin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lamiophlomis rotata, an orally available Tibetan herbal painkiller, specifically reduces pain hypersensitivity states through the activation of spinal glucagon-like peptide-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The similarity and variability of the iridoid glycoside profile and antioxidant capacity of aerial and underground parts of Lamiophlomis rotata according to UPLC-TOF-MS and multivariate analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structure of an iridoid glycoside, 8-deoxythis compound, from Lamiophlomis rotata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The total polyphenolic glycoside extract of Lamiophlomis rotata ameliorates hepatic fibrosis through apoptosis by TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Shanzhiside Methylester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Shanzhiside methylester is an iridoid glycoside found in several medicinal plants, such as those from the Lamiophlomis and Barleria genera. It has garnered significant interest for its potential therapeutic properties, including analgesic and anti-inflammatory effects. Accurate and precise quantification of this compound methylester is crucial for pharmacokinetic studies, quality control of herbal medicines, and formulation development. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the reliable quantification of this compound methylester. The described method is applicable to various matrices, including plasma and plant extracts, with appropriate sample preparation.

Quantitative Data Summary

The following tables summarize the quantitative performance of HPLC and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods for the determination of this compound methylester, as reported in various studies.

Table 1: Linearity and Sensitivity of Analytical Methods for this compound Methylester

| Analytical Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r) | Lower Limit of Quantification (LLOQ) (ng/mL) |

| UPLC-MS/MS | Rat Plasma | 1 - 1000 | > 0.9929 | Not Reported |

| UPLC-MS/MS | Rat Plasma | 5 - 4000 | > 0.995 | 5 |

| LC/MS/MS | Rabbit Plasma | Not Specified | Good Linearity | Not Reported |

| HPTLC | Plant Material | 0.60 - 3.60 (µ g/spot ) | Not Reported | 0.15 (µ g/spot ) |

| UPLC-MS/MS | Rat Plasma | 1.95 - 500 | r² = 0.9903 | 1.95 |

Table 2: Precision and Accuracy of a UPLC-MS/MS Method for this compound Methylester in Rat Plasma

| Analyte Concentration | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (% RE) |

| Low QC | < 11.1% | < 11.1% | -13.6% to 5.3% |

| Medium QC | < 11.1% | < 11.1% | -13.6% to 5.3% |

| High QC | < 11.1% | < 11.1% | -13.6% to 5.3% |

Data compiled from multiple sources for illustrative purposes.[1][2][3]

Experimental Protocol